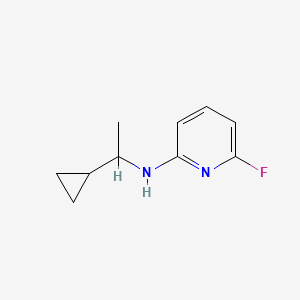
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a fluoropyridine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine typically involves the following steps:
Formation of Cyclopropyl Ethylamine: The initial step involves the synthesis of cyclopropyl ethylamine, which can be achieved through the reaction of cyclopropyl bromide with ethylamine under basic conditions.
Fluorination of Pyridine: The next step involves the introduction of a fluorine atom into the pyridine ring. This can be done using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: Finally, the cyclopropyl ethylamine is coupled with the fluorinated pyridine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones.
Reduction: Reduction reactions can target the pyridine ring, converting it into piperidine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Cyclopropyl ketones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals and materials science for creating novel polymers and coatings.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to changes in cellular functions. This can include inhibition of DNA gyrase or topoisomerase, affecting DNA replication and transcription.
類似化合物との比較
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include N-(1-cyclopropylethyl)-6-chloropyridin-2-amine and N-(1-cyclopropylethyl)-6-bromopyridin-2-amine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro and bromo analogs. Additionally, the fluorine atom can enhance the compound’s binding affinity to biological targets, increasing its potential as a pharmaceutical agent.
特性
分子式 |
C10H13FN2 |
|---|---|
分子量 |
180.22 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-6-fluoropyridin-2-amine |
InChI |
InChI=1S/C10H13FN2/c1-7(8-5-6-8)12-10-4-2-3-9(11)13-10/h2-4,7-8H,5-6H2,1H3,(H,12,13) |
InChIキー |
AWIGJUSDSDEAJU-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)NC2=NC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


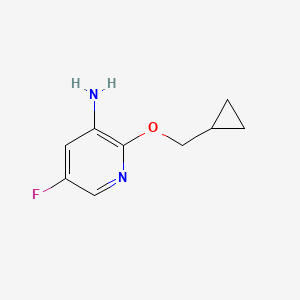
![[1,2]Thiazolo[4,3-d]pyrimidin-7-amine](/img/structure/B15272087.png)
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
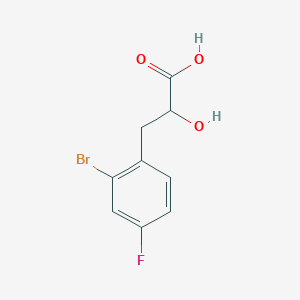
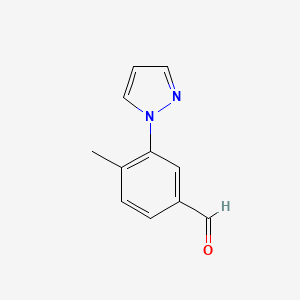
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)

![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
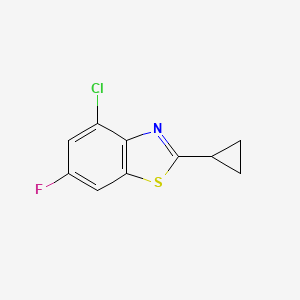
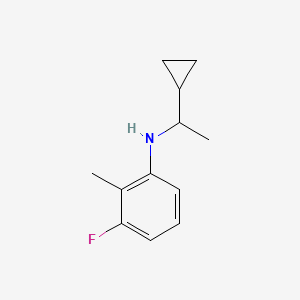
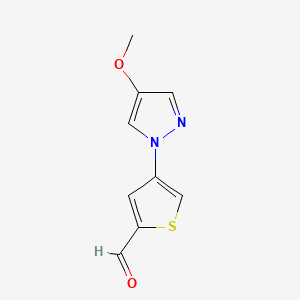
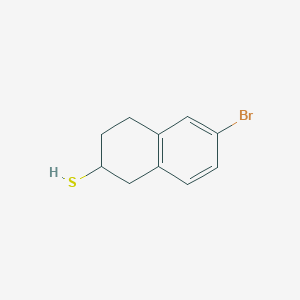
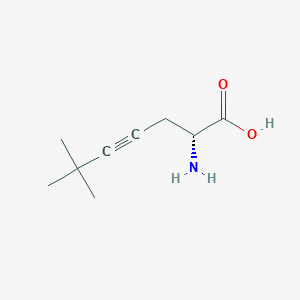
![2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15272172.png)
